Heparin-Binding Inhibition: AP-(33-38) Is 5-Fold More Potent Than AP-(27-38) and 12.5-Fold More Potent Than AP-(192-203)
In a solid-phase inhibition assay measuring Ca²⁺-dependent binding of intact amyloid P component (AP) to immobilized heparin, the synthetic AP-(33-38)-peptide demonstrated an IC₅₀ of 2 µM, representing a 5-fold improvement in potency over the longer AP-(27-38)-peptide (IC₅₀ = 10 µM) and a 12.5-fold improvement over AP-(192-203)-peptide (IC₅₀ = 25 µM) [1]. This establishes the 33–38 sequence as the minimal high-affinity heparin-binding determinant within SAP, directly relevant to the amide derivative that conserves this core sequence.
| Evidence Dimension | Inhibition of Ca²⁺-dependent AP binding to heparin (IC₅₀) |
|---|---|
| Target Compound Data | AP-(33-38)-peptide: IC₅₀ = 2 µM |
| Comparator Or Baseline | AP-(27-38)-peptide: IC₅₀ = 10 µM; AP-(192-203)-peptide: IC₅₀ = 25 µM |
| Quantified Difference | 5-fold more potent than AP-(27-38); 12.5-fold more potent than AP-(192-203) |
| Conditions | Solid-phase heparin-binding inhibition assay; Ca²⁺-dependent; synthetic peptides evaluated at varying concentrations |
Why This Matters
For researchers developing amyloid-targeted diagnostics or therapeutics, the 5- to 12.5-fold greater inhibitory potency of the 33-38 fragment translates to lower required working concentrations and potentially reduced off-target effects compared to longer SAP-derived sequences.
- [1] Heegaard, N.H.H., Heegaard, P.M.H., Roepstorff, P. & Robey, F.A. (1996). Ligand-binding sites in human serum amyloid P component. European Journal of Biochemistry, 239(3), 850–856. View Source
